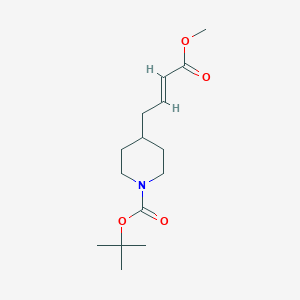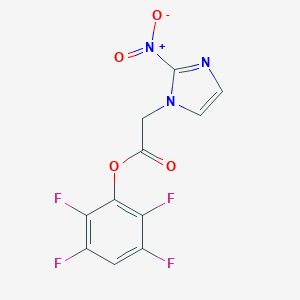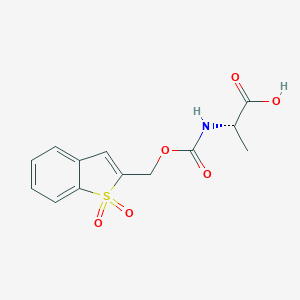
8-Chloroquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloroquinolin-5-ol, also known as 5-chloro-8-hydroxyquinoline, is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. This compound is known for its significant biological and chemical properties, making it a subject of interest in various fields of research and industry.
Mechanism of Action
Target of Action
8-Chloroquinolin-5-ol, also known as Cloxyquin, primarily targets the two-pore domain potassium channel TRESK . This channel plays a crucial role in neuronal excitability, and its dysfunction has been linked to conditions such as migraine with aura .
Mode of Action
Cloxyquin acts as an activator of the TRESK channel . It has been shown to increase the outward current in whole cell patch electrophysiology experiments, suggesting that it enhances the activity of the TRESK channel .
Biochemical Pathways
The activation of the TRESK channel by Cloxyquin can influence neuronal excitability, potentially affecting various biochemical pathways related to neuronal signaling . .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cloxyquin is limited. It is known that when applied topically, the absorption is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin .
Result of Action
The activation of the TRESK channel by Cloxyquin can modulate neuronal excitability . This modulation can potentially alleviate conditions related to abnormal neuronal excitability, such as migraines .
Action Environment
The efficacy and stability of Cloxyquin can be influenced by various environmental factors. For instance, the extent of absorption can be affected by the condition of the skin where the compound is applied . .
Biochemical Analysis
Biochemical Properties
8-Chloroquinolin-5-ol has been identified as an activator of the two-pore domain potassium channel TRESK . This interaction suggests that this compound may play a role in modulating neuronal excitability, as TRESK channels are known to contribute to the resting potential of neurons and help regulate their response to depolarizing stimuli .
Cellular Effects
In cellular studies, this compound has demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations ranging from 0.062 to 0.25 micrograms per milliliter . This suggests that this compound may have potential as an antimicrobial agent.
Molecular Mechanism
Its activation of TRESK channels suggests it may exert its effects by altering potassium ion flux across the cell membrane . This could influence a variety of cellular processes, including cell signaling, membrane potential, and overall cell excitability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-chloroquinolin-5-ol typically involves the chlorination of 8-hydroxyquinoline. One common method includes the reaction of 8-hydroxyquinoline with thionyl chloride in the presence of a catalyst. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial production .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline compounds.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like chlorine, nitric acid, and sulfuric acid are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
8-Chloroquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a probe in biological assays to study enzyme activities and protein interactions.
Medicine: The compound exhibits antimicrobial and antifungal properties, making it useful in developing therapeutic agents.
Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor in metal industries
Comparison with Similar Compounds
- 5,7-Dichloro-8-hydroxyquinoline
- 8-Hydroxy-5-nitroquinoline
- 7-Bromo-8-hydroxyquinoline
- 5,7-Diiodo-8-hydroxyquinoline
Comparison: 8-Chloroquinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it has a balanced profile of antimicrobial activity and chemical reactivity, making it versatile for various applications. Its chloro-substitution at the 8-position enhances its stability and efficacy in biological systems .
Properties
IUPAC Name |
8-chloroquinolin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZBUFQPQHITMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576300 |
Source


|
| Record name | 8-Chloroquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16026-85-0 |
Source


|
| Record name | 8-Chloroquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B176426.png)


![2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid methyl ester](/img/structure/B176437.png)





![4-Hydroxy-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B176458.png)

